molecular formula C10H12N2O3 B13471531 (R)-2-Acetylamino-3-pyridin-3-YL-propionic acid

(R)-2-Acetylamino-3-pyridin-3-YL-propionic acid

Cat. No.: B13471531
M. Wt: 208.21 g/mol
InChI Key: YPRICIIQJIPLOM-SECBINFHSA-N
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Description

®-2-Acetylamino-3-pyridin-3-YL-propionic acid is a chiral compound with significant importance in various scientific fields. This compound features a pyridine ring, an acetylamino group, and a propionic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.

    Acetylation: The acetylation of the amino group is achieved using acetic anhydride under mild conditions.

    Formation of Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions involving the addition of a propionic acid derivative to the pyridine ring.

Industrial Production Methods

In industrial settings, the production of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid is optimized for large-scale synthesis. This involves:

    Catalysis: The use of catalysts to enhance reaction rates and yields.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetylamino-3-pyridin-3-YL-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid, such as:

    Oxides: Formed through oxidation.

    Amino Derivatives: Formed through reduction.

    Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

®-2-Acetylamino-3-pyridin-3-YL-propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It influences biochemical pathways related to metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Acetylamino-3-pyridin-3-YL-propionic acid: The enantiomer of the compound with different stereochemistry.

    2-Acetylamino-3-pyridin-3-YL-propionic acid: The racemic mixture containing both ® and (S) forms.

Uniqueness

®-2-Acetylamino-3-pyridin-3-YL-propionic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and racemic mixture.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(2R)-2-acetamido-3-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1

InChI Key

YPRICIIQJIPLOM-SECBINFHSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CN=CC=C1)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CN=CC=C1)C(=O)O

Origin of Product

United States

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